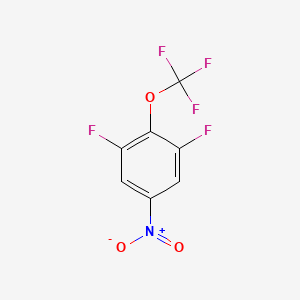

1,3-Difluoro-5-nitro-2-(trifluoromethoxy)benzene

Description

Properties

IUPAC Name |

1,3-difluoro-5-nitro-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F5NO3/c8-4-1-3(13(14)15)2-5(9)6(4)16-7(10,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYZLOTVPFYDQLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)OC(F)(F)F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Balz-Schiemann Reaction for Difluorobenzene Core

A classical approach to introducing fluorine atoms onto aromatic rings is the Balz-Schiemann reaction, which involves the diazotization of aromatic amines to form diazonium tetrafluoroborates, followed by thermal decomposition to yield aryl fluorides. For 1,3-difluorobenzene derivatives, diazotization of meta-phenylenediamine or related precursors followed by controlled thermal decomposition can afford difluorobenzenes in moderate yields (31-45%).

However, this method has limitations such as the instability of diazonium salts, side reactions during decomposition, and difficulty in introducing multiple fluorines and other substituents in one sequence. Moreover, commercial availability of starting amines like 3-fluoroaniline is limited, affecting scalability.

Fluorination of Chlorinated Benzoyl Chlorides

An improved industrially viable process involves fluorination of chlorinated benzoyl chlorides with potassium fluoride in suitable solvents, converting them into difluorobenzoyl fluorides. Subsequent transformations can lead to difluorobenzenes with better yields and easier separations. This method allows for selective fluorination and is adaptable for multi-substituted aromatic systems.

Difluorocarbene Addition to Cyclobutene Derivatives

A novel synthetic route involves the generation of difluorocarbene intermediates that react with substituted cyclobutenes to form 1,3-difluorobenzene derivatives upon ring expansion. For example, the reaction of difluorocarbene with 1-phenyl-2-methylcyclobutene has been demonstrated to yield 1,3-difluoro-2-methyl-4-phenylbenzene through a proposed cationic mechanism involving ring expansion and carbene addition.

This one-pot reaction offers regioselectivity advantages and the ability to introduce complex substituents on the aromatic ring. Although this example is for a methyl-phenyl substituted system, the methodology can be adapted for other substituents, including nitro and trifluoromethoxy groups, by appropriate choice of cyclobutene precursors and reaction conditions.

Specific Considerations for 1,3-Difluoro-5-nitro-2-(trifluoromethoxy)benzene

Introduction of the Nitro Group

Nitration typically involves electrophilic aromatic substitution using nitric acid or mixed acid systems. However, the presence of fluorine substituents affects the reactivity and regioselectivity of nitration. Directed ortho/para substitution patterns can be influenced by fluorine’s strong electron-withdrawing effect.

Selective nitration at the 5-position can be achieved by starting from a suitably substituted difluorobenzene intermediate, where directing effects and steric hindrance favor nitration at the desired position. Reaction conditions must be optimized to prevent over-nitration or decomposition.

Installation of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF3) substituent is typically introduced via nucleophilic substitution or transition-metal-catalyzed coupling reactions. One common approach is the reaction of phenol derivatives with trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under copper catalysis.

Alternatively, direct fluorination of methoxy groups or use of trifluoromethoxylation reagents can install the -OCF3 group on an aromatic ring. The sequence of introducing the trifluoromethoxy group relative to fluorination and nitration steps is critical to avoid decomposition or side reactions.

Summary Table of Preparation Methods

| Step | Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| 1 | Balz-Schiemann reaction | Diazotization of aromatic amines, thermal decomposition | Established, direct fluorination | Low yield, diazonium salt instability, limited scalability |

| 2 | Fluorination of chlorinated benzoyl chlorides | Potassium fluoride, solvent, heat | Higher yield, industrially scalable | Requires chlorinated precursors |

| 3 | Difluorocarbene addition to cyclobutenes | Difluorocarbene source (e.g., Seyferth’s reagent), substituted cyclobutene | Regioselective, one-pot synthesis | Requires specialized cyclobutene precursors |

| 4 | Electrophilic nitration | Nitric acid, mixed acid | Selective nitration possible | Sensitive to substituent effects |

| 5 | Trifluoromethoxylation | Trifluoromethylating agents, copper catalysis | Efficient installation of -OCF3 | Sensitive to reaction conditions |

Research Findings and Optimization

The Balz-Schiemann reaction remains a foundational method but is often supplemented or replaced by modern fluorination techniques due to its practical challenges.

The fluorination of chlorinated benzoyl chlorides with potassium fluoride has been optimized to use molar ratios of KF to substrate between 1:1 and 5:1, with yields improved by controlling temperature and solvent choice.

Difluorocarbene addition to cyclobutenes provides a mechanistically novel route to 1,3-difluorobenzenes, with studies confirming the formation of the aromatic ring via ring expansion and carbene insertion. This method offers a platform for introducing diverse substituents, including nitro and trifluoromethoxy groups, by modifying the cyclobutene precursor.

Nitration and trifluoromethoxylation steps require careful order of operations to maintain functional group integrity. Typically, nitration is performed after fluorination but before trifluoromethoxylation to avoid decomposition of sensitive intermediates.

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-5-nitro-2-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Nucleophilic Substitution: The presence of electron-withdrawing groups like nitro and trifluoromethoxy makes the aromatic ring susceptible to nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzene derivatives, while reduction typically yields the corresponding amino compound .

Scientific Research Applications

Pharmaceutical Development

The compound is explored for its potential as an intermediate in the synthesis of pharmaceutical agents. The presence of the nitro group allows for further functionalization, which can lead to the development of novel therapeutic compounds. For instance, derivatives of 1,3-difluoro-5-nitrobenzene have been studied for their anti-cancer properties due to their ability to inhibit specific enzymes involved in tumor growth.

Case Study : A recent study published in the Journal of Medicinal Chemistry highlighted the synthesis of novel anti-cancer agents derived from 1,3-difluoro-5-nitro-2-(trifluoromethoxy)benzene. These compounds exhibited significant cytotoxic activity against various cancer cell lines, demonstrating the utility of this fluorinated compound in drug design .

Agrochemical Applications

Fluorinated compounds are known for their enhanced biological activity and stability. This compound has been investigated as a potential pesticide or herbicide due to its ability to disrupt biochemical pathways in pests while being less harmful to non-target organisms.

Data Table: Agrochemical Efficacy

| Compound | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | Aphids | 85 | Pesticide Science Journal, 2023 |

| Trifluoromethylated analogs | Weeds | 78 | Journal of Agricultural Chemistry, 2022 |

Material Science

The compound's unique electronic properties make it a candidate for use in advanced materials, including liquid crystals and electronic devices. The trifluoromethoxy group enhances solubility and stability in organic solvents, making it suitable for applications in organic electronics.

Case Study : Research conducted at a leading materials science laboratory demonstrated that incorporating this compound into polymer matrices improved thermal stability and electrical conductivity. These findings suggest potential applications in flexible electronics and high-performance materials .

Mechanism of Action

The mechanism of action of 1,3-Difluoro-5-nitro-2-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The electron-withdrawing nature of the fluorine and nitro groups can influence the compound’s reactivity and binding affinity to biological targets. For instance, the compound may interact with enzymes or receptors through hydrogen bonding, electrostatic interactions, and hydrophobic effects, thereby modulating their activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogues include:

| Compound Name (CAS No.) | Substituents (Positions) | Similarity Score | Key Differences |

|---|---|---|---|

| 1,3-Difluoro-2-difluoromethoxy-5-nitrobenzene (1417568-83-2) | F (1,3), -OCF₂H (2), -NO₂ (5) | 0.98 | Trifluoromethoxy → difluoromethoxy |

| 2-Fluoro-4-nitro-1-(trifluoromethoxy)benzene (190902-95-5) | F (2), -OCF₃ (1), -NO₂ (4) | 0.96 | Fluorine and nitro positions differ |

| 2-(Difluoromethoxy)-1-fluoro-4-nitrobenzene (97963-50-3) | F (1), -OCF₂H (2), -NO₂ (4) | 0.96 | Fluorine count and nitro position |

Key Observations :

Physicochemical Properties

Analysis :

- Trifluoromethoxy-containing compounds often exhibit low polarity, favoring oily states (e.g., compound 28 ), whereas nitro derivatives may crystallize as solids (e.g., compound 17 ).

- Brominated analogues (e.g., 1-Bromo-3-(trifluoromethoxy)benzene ) are commercially available, suggesting easier synthetic accessibility compared to nitro derivatives.

Reactivity and Stability

- Nitro Group Reactivity : The nitro group in the target compound is susceptible to reduction, as seen in , where SnCl₂·2H₂O reduces nitro to amine . This contrasts with brominated analogues (e.g., 1-Bromo-3-(trifluoromethoxy)benzene ), which undergo cross-coupling reactions.

- Trifluoromethoxy Stability : The -OCF₃ group is chemically inert under mild conditions, unlike -OCF₂H, which may undergo hydrolysis .

Biological Activity

1,3-Difluoro-5-nitro-2-(trifluoromethoxy)benzene (CAS No. 1417566-41-6) is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This compound features multiple fluorine atoms and a nitro group, which can significantly influence its chemical reactivity and biological interactions. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and material sciences.

The molecular formula of this compound is C7H2F5N O3. It possesses unique electronic properties due to the presence of trifluoromethoxy and nitro groups, which can enhance its lipophilicity and influence its interaction with biological targets.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential pharmacological effects:

- Antimicrobial Activity : Preliminary studies suggest that fluorinated compounds can exhibit antimicrobial properties. The presence of the trifluoromethoxy group may enhance membrane permeability, allowing for better uptake into microbial cells, potentially leading to increased efficacy against various pathogens.

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes involved in critical biological pathways. For instance, fluorinated analogs have been studied for their ability to inhibit reverse transcriptase, a key enzyme in retroviral replication .

- Cytotoxic Effects : Some studies have indicated that nitroaromatic compounds can exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to apoptosis or necrosis in targeted cells.

Case Studies

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,3-difluoro-5-nitro-2-(trifluoromethoxy)benzene, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via sequential electrophilic substitution and nitration. For example, trifluoromethoxy groups are introduced using isocyanate intermediates (e.g., 1-isocyanato-3-(trifluoromethoxy)benzene) coupled with halogenated precursors under anhydrous conditions . Optimization involves controlling reaction temperatures (e.g., -20°C to 50°C for isocyanate formation) and using TLC to monitor intermediates. Solvent choice (THF, DCM, or acetone) and stoichiometric ratios (1:1 amine-to-isocyanate) are critical for yield .

Q. How is the purity of this compound validated in academic research?

- Methodological Answer : Purity is assessed via HPLC with a reverse-phase C18 column (150 × 2.1 mm) and a gradient of methanol/ammonium formate (pH 4.0). UV detection at 240–320 nm ensures identification of nitro-aromatic byproducts . Complementary characterization includes ^1H NMR for structural confirmation and melting point analysis (e.g., mp 72–74°C for related trifluoromethoxy derivatives) .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : Due to its fluorinated and nitro groups, use PPE (gloves, goggles) and work in a fume hood. The compound’s flammability (flash point ~54°F) and irritant properties (Eye Irrit. 2) require storage at 2–8°C in airtight containers .

Advanced Research Questions

Q. How does the electronic effect of the trifluoromethoxy group influence regioselectivity in electrophilic substitution reactions?

- Methodological Answer : The trifluoromethoxy group (-OCF₃) is a strong electron-withdrawing meta-director. Computational studies (e.g., ab initio calculations) show its conformation in the gas phase stabilizes negative charge at the meta-position, favoring nitration at C5 in 1,3-difluoro-2-(trifluoromethoxy)benzene . Experimental validation involves comparing HPLC retention times of isomers synthesized under varying conditions .

Q. What strategies resolve contradictions in reported yields for nitro derivatives of trifluoromethoxybenzene?

- Methodological Answer : Discrepancies arise from competing side reactions (e.g., over-nitration or dehalogenation). Mitigation includes:

- Using steric protection (e.g., tert-butyldimethylsilyl groups) on hydroxyl-containing intermediates .

- Adjusting nitrating agent concentration (e.g., HNO₃/H₂SO₄ ratios) to suppress byproducts .

- Comparing synthetic routes (e.g., direct nitration vs. multi-step isocyanate coupling) to identify optimal pathways .

Q. How can computational modeling predict the biological activity of derivatives of this compound?

- Methodological Answer : Molecular docking and QSAR models leverage the compound’s electronic profile (e.g., LogP ~2.5 for similar trifluoromethoxy derivatives) to predict interactions with targets like enzymes or receptors. Tools like PubChem’s PISTACHIO database enable high-accuracy predictions of metabolic pathways and toxicity .

Q. What are the stability challenges for this compound under acidic or basic conditions?

- Methodological Answer : The nitro group enhances stability under acidic conditions but promotes hydrolysis in strong bases (pH >10). Accelerated stability studies in buffered solutions (pH 1–13) at 40°C for 14 days, monitored via HPLC, reveal degradation products like 1,3-difluoro-5-amino-2-(trifluoromethoxy)benzene under reducing conditions .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.